molecular formula C15H21N3O2 B11741722 2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol

2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol

Cat. No.: B11741722
M. Wt: 275.35 g/mol
InChI Key: ABVZVHFXQBKIFD-UHFFFAOYSA-N
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Description

2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is a complex organic compound with a unique structure that includes a methoxy group, a pyrazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the use of Schiff bases reduction route . The reaction typically starts with the formation of a Schiff base, followed by reduction using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The Schiff base intermediate can be reduced to form the final product.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: The final phenol product.

    Substitution: Various substituted phenol derivatives.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring, in particular, differentiates it from other similar phenol derivatives and contributes to its specific interactions and effects.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

2-methoxy-4-[[(2-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C15H21N3O2/c1-11(2)18-13(6-7-17-18)10-16-9-12-4-5-14(19)15(8-12)20-3/h4-8,11,16,19H,9-10H2,1-3H3

InChI Key

ABVZVHFXQBKIFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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